3,5-Dimethyl-4'-fluorobenzhydrol
Description
The compound 3,5-Dimethyl-4'-fluorobenzhydrol is a benzhydrol derivative featuring methyl groups at the 3 and 5 positions of one benzene ring and a fluorine substituent at the 4' position of the second benzene ring. Such structural features are often associated with applications in medicinal chemistry (e.g., as intermediates for bioactive molecules) or materials science. However, none of the provided evidence references this compound, making it impossible to elaborate on its synthesis, properties, or applications using the given sources.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-(4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9,15,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKVGVUPHRDZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=C(C=C2)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374391 | |
| Record name | 3,5-Dimethyl-4'-fluorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844856-33-3 | |
| Record name | 3,5-Dimethyl-4'-fluorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4’-fluorobenzhydrol typically involves the reduction of the corresponding ketone, 3,5-Dimethyl-4’-fluorobenzophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for 3,5-Dimethyl-4’-fluorobenzhydrol are not widely documented, the general approach would involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4’-fluorobenzhydrol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized back to its corresponding ketone, 3,5-Dimethyl-4’-fluorobenzophenone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the compound is typically synthesized through the reduction of its ketone precursor.
Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: 3,5-Dimethyl-4’-fluorobenzophenone.
Reduction: 3,5-Dimethyl-4’-fluorobenzhydrol.
Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethyl-4’-fluorobenzhydrol is utilized in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals, particularly those involving fluorinated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4’-fluorobenzhydrol is not well-documented. as a fluorinated benzhydrol derivative, it is likely to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and possibly through the formation of covalent bonds with nucleophilic sites on proteins and enzymes. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, potentially affecting its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
To compare 3,5-Dimethyl-4'-fluorobenzhydrol with analogs, data on substituent effects (e.g., fluorine vs. hydroxyl groups), steric/electronic properties, and reactivity would typically be required. However:
- focuses on the SHELX software suite for crystallography, which is unrelated to the compound’s chemical properties .
- describes caffeic acid (3,4-dihydroxybenzeneacrylic acid), a structurally distinct molecule with phenolic and acrylic acid groups, intended for use in pharmacology and food science .
A hypothetical comparison table (based on general benzhydrol chemistry) might include:
| Compound | Substituents | Key Properties | Applications |
|---|---|---|---|
| This compound | 3,5-dimethyl, 4'-F | High lipophilicity, potential chiral resolution | Pharmaceutical intermediates |
| 4-Hydroxybenzhydrol | 4-OH | Polar, hydrogen-bonding capacity | Antioxidant synthesis |
| 4'-Chlorobenzhydrol | 4'-Cl | Electron-withdrawing, stable | Polymer precursors |
Research Findings and Data Gaps
The lack of direct evidence for This compound precludes authoritative discussion. For example:
- Caffeic acid ’s applications (e.g., as a reference standard or antioxidant ) are irrelevant to benzhydrol derivatives.
Recommendations for Further Research
To address this gap, consult:
- Peer-reviewed journals (e.g., Journal of Organic Chemistry) for synthetic routes.
- Patents or pharmacological studies on fluorinated benzhydrols.
- Computational studies (e.g., DFT) to model substituent effects.
Biological Activity
3,5-Dimethyl-4'-fluorobenzhydrol (C15H15FO) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 244.28 g/mol |
| Melting Point | 75-78 °C |
| Solubility | Soluble in organic solvents |
| Log P | 3.1 |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various cell lines. For instance, a study reported that the compound showed a dose-dependent increase in antioxidant activity, measured through assays like DPPH and ABTS radical scavenging tests.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of tests against common bacterial strains (e.g., E. coli, S. aureus) revealed that this compound possesses moderate antibacterial activity. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating potential as a lead compound for antibiotic development.
The biological effects of this compound are primarily attributed to its interaction with cellular signaling pathways. It has been shown to inhibit the NF-kB pathway, which plays a crucial role in inflammation and immune response regulation. This inhibition may contribute to its anti-inflammatory and potential anticancer properties.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal death. The results indicated that the compound significantly reduced cell death and improved cell viability compared to untreated controls.
- Cancer Research : In another study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated cytotoxic effects with IC50 values around 30 µM. The mechanism was linked to apoptosis induction via caspase activation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
